
3-(2-Mercaptoethyl)phenol
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Overview
Description
3-(2-sulfanylethyl)phenol is an organic compound with the molecular formula C8H10OS It consists of a phenol group substituted with a 2-sulfanylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-sulfanylethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a thiol group. The reaction typically requires a strong base and a polar aprotic solvent to facilitate the substitution process .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of 3-(2-sulfanylethyl)phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acids, while the phenol moiety can participate in redox processes:
Thiol Oxidation
-
Disulfide formation :
2HS-C2H4−C6H4−OHO2/Fe3+HO-C6H4−C2H4−S-S-C2H4−C6H4−OH+2H2O -
Sulfonic acid formation :
HS-C2H4−C6H4−OHH2O2/H+HO3S-C2H4−C6H4−OH
Phenol Oxidation
Electrophilic Aromatic Substitution
The phenol group directs electrophiles to ortho and para positions, while the electron-donating thiol ethyl chain modulates reactivity:
Key Mechanistic Notes :
-
The -OH group strongly activates the ring, overriding the weaker electron-donating effect of the thiol ethyl chain .
-
Intramolecular hydrogen bonding between -OH and -SH may stabilize intermediates .
Condensation Reactions
The thiol group can act as a nucleophile or catalyst in condensation processes:
With Aldehydes/Ketones
-
Thioacetal formation :
HS-C2H4−C6H4−OH+2RCHO→HO-C6H4−C2H4−S-(CH(OR))2
With Carbonyl Compounds
-
Mannich-type reactions :
HS-C2H4−C6H4−OH+R2NH+HCHO→HO-C6H4−C2H4−S-CH2−NR2
Reduction Reactions
Selective reduction of functional groups is feasible:
Target Group | Reagents/Conditions | Product |
---|---|---|
Thiol (-SH) | LiAlH₄, THF, reflux | 3-(2-Hydroxyethyl)phenol |
Phenol (-OH) | H₂, Pd/C, 423 K | 3-(2-Mercaptoethyl)cyclohexanol |
Notes :
-
Thiol reduction requires harsh conditions due to strong S–H bond dissociation energy .
-
Phenol hydrogenation is less common but achievable under high-pressure H₂ .
Cyclization and Cross-Coupling
Intramolecular reactions are facilitated by proximity of functional groups:
-
Oxidative cyclization :
HO-C6H4−C2H4−SHPIFA, CH3CNBenzo[b][1][4]oxathiin
Mechanistic Insights from Structural Analog Studies
Scientific Research Applications
3-(2-sulfanylethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-sulfanylethyl)phenol primarily involves its antioxidant properties. The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . Additionally, the compound can chelate metal ions, reducing their availability to participate in harmful redox reactions .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound of 3-(2-sulfanylethyl)phenol, which lacks the 2-sulfanylethyl group.
Thiophenol: Contains a thiol group attached directly to the benzene ring, unlike 3-(2-sulfanylethyl)phenol, which has a phenol group.
Hydroquinone: A dihydroxybenzene compound with antioxidant properties similar to those of 3-(2-sulfanylethyl)phenol.
Uniqueness
3-(2-sulfanylethyl)phenol is unique due to the presence of both a phenol and a thiol group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
3-(2-sulfanylethyl)phenol |
InChI |
InChI=1S/C8H10OS/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,9-10H,4-5H2 |
InChI Key |
QVYWJIITEWXYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCS |
Origin of Product |
United States |
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